![molecular formula C16H19NO5 B2831420 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 74884-01-8](/img/structure/B2831420.png)
3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as Boc-L-tryptophan, is a synthetic amino acid that has been widely used in the field of scientific research. It is a derivative of tryptophan, an essential amino acid that is found in many proteins and is important for the growth and maintenance of tissues in the body. Boc-L-tryptophan has unique properties that make it useful for a variety of applications in the laboratory.
Scientific Research Applications
Natural Sources and Bioactivity
Benzofuran compounds, including 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, are ubiquitous in nature and exhibit a variety of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have garnered attention for their potential as natural drug lead compounds. Recent discoveries include benzofuran derivatives with anti-hepatitis C virus activity and anticancer agents, highlighting the potential therapeutic applications of these compounds. Novel methods for constructing benzofuran rings have also been developed, offering new pathways for synthesizing complex benzofuran derivatives with high yields and minimal side reactions (Miao et al., 2019).
Antimicrobial Properties
Benzofuran scaffolds, including 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, have shown promise in the design of new antimicrobial agents. These compounds exhibit a broad range of biological activity against various diseases, viruses, fungi, microbes, and enzymes. Recent developments have reported antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties among others. The presence of specific functional groups on the benzofuran compounds significantly increases their therapeutic activities, comparing favorably with reference drugs (Dawood, 2019).
Environmental and Safety Considerations
The environmental impact and safety of chemicals including benzofuran derivatives are important considerations. For instance, the interaction between nitric acid and isopropanol, a related chemical, can lead to violent explosions, underscoring the importance of handling chemicals with care and awareness of potential chemical reactions. Such incidents highlight the broader learning potential and need for information dissemination to prevent accidents (Hedlund et al., 2014).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) including benzofuran derivatives is crucial. The clinical effects of certain NPS are comparable to common illicit drugs like amphetamine and MDMA. Toxicity management can follow existing guidelines based on clinical effects. However, information on the health risks of specific substances like benzofurans is limited, highlighting the need for further research and collaboration to protect public health (Nugteren-van Lonkhuyzen et al., 2015).
properties
IUPAC Name |
3-(1-benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-16(2,3)22-15(20)17-12(14(18)19)8-10-9-21-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXKBPRQCICSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=COC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


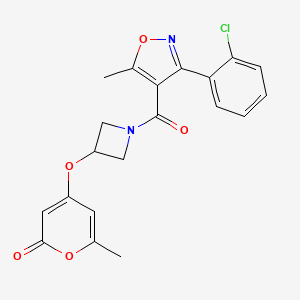
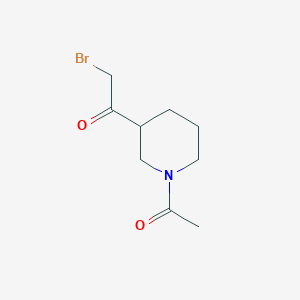
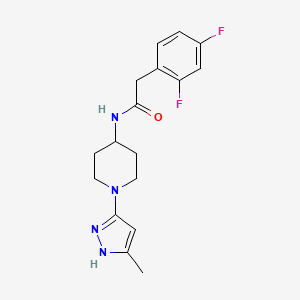
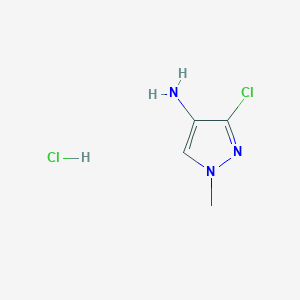
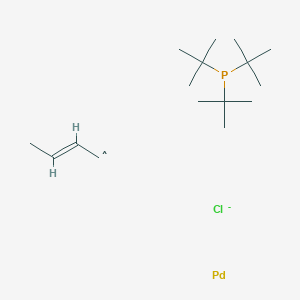
![Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2831351.png)
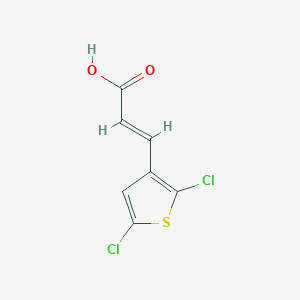
![11-Methyl-4-octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2831353.png)
![1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol](/img/structure/B2831355.png)
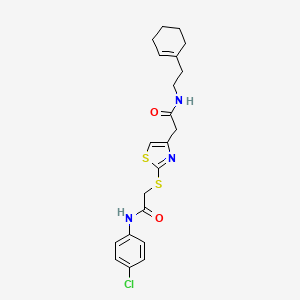

amine hydrochloride](/img/structure/B2831359.png)
